molecular formula C17H21N3S B11979218 4-(4-Methylbenzyl)-N-(2-thienylmethylene)-1-piperazinamine

4-(4-Methylbenzyl)-N-(2-thienylmethylene)-1-piperazinamine

Cat. No.: B11979218
M. Wt: 299.4 g/mol
InChI Key: KTICDNVNKNXAPN-QGOAFFKASA-N
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Description

4-(4-Methylbenzyl)-N-(2-thienylmethylene)-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzyl group and a 2-thienylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzyl)-N-(2-thienylmethylene)-1-piperazinamine typically involves the reaction of 4-methylbenzyl chloride with piperazine to form 4-(4-methylbenzyl)piperazine. This intermediate is then reacted with 2-thiophenecarboxaldehyde under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzyl)-N-(2-thienylmethylene)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl and benzyl groups.

    Reduction: Reduced forms of the thienylmethylene group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methylbenzyl)-N-(2-thienylmethylene)-1-piperazinamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzyl)-N-(2-thienylmethylene)-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-[(2-thienylmethylene)amino]thiazole: Shares the thienylmethylene group but differs in the core structure.

    4-Methylbenzylamine: Contains the 4-methylbenzyl group but lacks the piperazine and thienylmethylene groups.

Uniqueness

4-(4-Methylbenzyl)-N-(2-thienylmethylene)-1-piperazinamine is unique due to the combination of the piperazine ring, 4-methylbenzyl group, and 2-thienylmethylene group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C17H21N3S

Molecular Weight

299.4 g/mol

IUPAC Name

(E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C17H21N3S/c1-15-4-6-16(7-5-15)14-19-8-10-20(11-9-19)18-13-17-3-2-12-21-17/h2-7,12-13H,8-11,14H2,1H3/b18-13+

InChI Key

KTICDNVNKNXAPN-QGOAFFKASA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=CS3

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=CS3

Origin of Product

United States

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